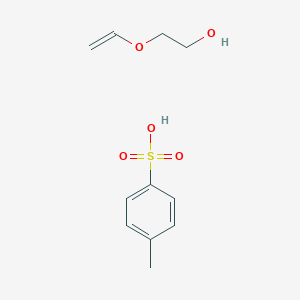

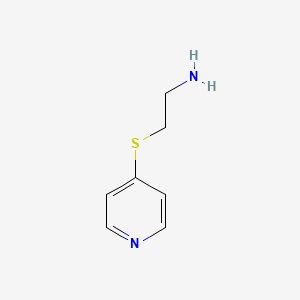

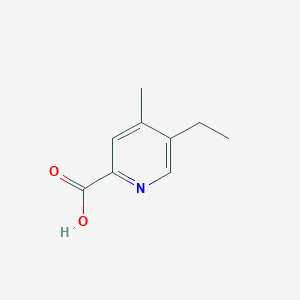

![molecular formula C13H15N B3318146 Methyl[1-(naphthalen-1-yl)ethyl]amine CAS No. 98978-55-3](/img/structure/B3318146.png)

Methyl[1-(naphthalen-1-yl)ethyl]amine

説明

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is also known as methylnaphetamine, MNA, MNT and PAL-1046 . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .

Molecular Structure Analysis

“Methyl[1-(naphthalen-1-yl)ethyl]amine” has a molecular weight of 185.27 . The InChI code for this compound is 1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl[1-(naphthalen-1-yl)ethyl]amine” are not available, it’s worth noting that 1-Naphthalenemethylamine, a related compound, is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly[(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamate .Physical And Chemical Properties Analysis

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is a liquid at room temperature .科学的研究の応用

Formation of Isolated Acids via Salt Formation

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is used as a reagent in the formation of isolated acids via salt formation . This process is crucial in various chemical reactions where the isolation of acids is required.

Synthesis of ®-1-(1-Naphthyl)ethyl Isocyanate

This compound serves as a raw material for the synthesis of ®-1-(1-Naphthyl)ethyl isocyanate . Isocyanates are used in a variety of applications due to their reactivity, making them useful in the production of numerous products, from plastics to pharmaceuticals.

Determination of Absolute Configuration of Primary Amines

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is used in determining the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and 1H NMR . This is important in the field of stereochemistry, where the spatial arrangement of atoms in a molecule can significantly affect its properties and reactions.

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound is used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters have interesting applications in several areas of life, ranging from medicine to agrochemistry .

Synthesis of Propargylamines

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is a class of compounds with many pharmaceutical and biological properties . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Inhibitor of Monoamine Oxidase (MAO)

Propargylamine derivatives such as pargyline are monoamine oxidase inhibitors . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .

Cancer Treatments

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Safety and Hazards

“Methyl[1-(naphthalen-1-yl)ethyl]amine” is classified as a danger according to GHS05 and GHS07. It has hazard statements H302, H314, and H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

N-methyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYETYHLXPGYQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[1-(naphthalen-1-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)

![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)